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molecular formula C7H10N2O B070243 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde CAS No. 185910-12-7

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Cat. No. B070243
M. Wt: 138.17 g/mol
InChI Key: RTPPLWUJHUAFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012976B2

Procedure details

To a solution of 1,4,5-trimethyl-1H-imidazole (550 mg, 5 mmol) in dry tetrahydrofuran (15 mL) was added dropwise n-BuLi (3 mL, 2.5 M in hexane) at −40° C. After stirring for 2 h at this temperature, to the solution was added dried DMF (840 mg, 11.5 mmol) at −70° C. The resulting yellow suspension was stirred at −70° C. for 1 h, then at 0° C. for 0.5 h and quenched with ice-water. The mixture was extracted with ethyl acetate, and the organic extracts were dried with Na2SO4 before evaporation to afford an oily residue. The residue was purified by silica column (petroleum ether:ethyl acetate=3:1) to obtain 340 mg of white solid, yield: 50%. 1H-NMR (400 MHz, CDCl3) δ (ppm): 2.21 (s, 1H), 2.25 (s, 1H), 3.90 (s, 1H), 9.66 (s, 1H). LC-MS (ESI) m/z: 138(M+1)+.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
840 mg
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([CH3:8])[N:4]=[CH:3]1.[Li]CCCC.CN([CH:17]=[O:18])C>O1CCCC1>[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([CH3:8])[N:4]=[C:3]1[CH:17]=[O:18]

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
CN1C=NC(=C1C)C
Name
Quantity
3 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
840 mg
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 h at this temperature, to the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting yellow suspension was stirred at −70° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
at 0° C. for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
quenched with ice-water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts were dried with Na2SO4 before evaporation
CUSTOM
Type
CUSTOM
Details
to afford an oily residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica column (petroleum ether:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(=NC(=C1C)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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